molecular formula C21H20ClN3O2 B6518771 8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933015-86-2

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Katalognummer B6518771
CAS-Nummer: 933015-86-2
Molekulargewicht: 381.9 g/mol
InChI-Schlüssel: OZVWRPIOJYOSLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (herein referred to as “Compound A”) is a heterocyclic compound that is a member of the triazaspirodecane family. Compound A has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Compound A has been studied for its potential applications in medicinal chemistry and drug discovery. It has been evaluated for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Compound A has also been studied for its ability to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of certain drugs. Additionally, Compound A has been evaluated for its ability to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of folate.

Wirkmechanismus

Compound A is believed to act as an inhibitor of acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase through a mechanism of competitive inhibition. In this type of inhibition, Compound A binds to the active site of the enzyme and competes with the substrate for the same binding site. This binding prevents the substrate from binding to the enzyme and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
Compound A has been studied for its ability to inhibit acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can affect memory, learning, and cognition. Inhibition of cytochrome P450 2D6 can lead to altered metabolism of certain drugs and can lead to drug-drug interactions. Inhibition of dihydrofolate reductase can lead to decreased levels of folate, which can lead to anemia.

Vorteile Und Einschränkungen Für Laborexperimente

The synthesis of Compound A is relatively straightforward and can be carried out in a laboratory setting. Additionally, the compound has been evaluated for its ability to inhibit several enzymes, making it a useful tool for studying enzyme inhibition. However, due to its low solubility, Compound A may be difficult to work with in some experiments.

Zukünftige Richtungen

Compound A has potential applications in medicinal chemistry and drug discovery. Further research could be conducted to evaluate the compound’s ability to inhibit other enzymes. Additionally, studies could be conducted to evaluate the potential therapeutic effects of Compound A in animal models of disease. Finally, the compound could be evaluated for its potential to act as a drug delivery agent for other therapeutic compounds.

Synthesemethoden

Compound A can be synthesized using a two-step process involving the reaction of 3-chlorobenzoyl chloride with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane and subsequent cyclization. In the first step, 3-chlorobenzoyl chloride is reacted with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction of the two components results in the formation of the intermediate 3-(3-chlorobenzoyl)-3-methylphenyl-1,4,8-triazaspiro[4.5]decane. In the second step, the intermediate is cyclized using a base such as potassium tert-butoxide in acetonitrile at room temperature to yield Compound A.

Eigenschaften

IUPAC Name

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-4-2-5-15(12-14)18-19(26)24-21(23-18)8-10-25(11-9-21)20(27)16-6-3-7-17(22)13-16/h2-7,12-13H,8-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWRPIOJYOSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.